molecular formula C20H18BrN5OS B2434527 N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1357718-85-4

N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Numéro de catalogue: B2434527
Numéro CAS: 1357718-85-4
Poids moléculaire: 456.36
Clé InChI: FCZHOKPNPGFVQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18BrN5OS and its molecular weight is 456.36. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-bromophenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5OS/c1-12(2)18-24-25-19-20(23-15-9-5-6-10-16(15)26(18)19)28-11-17(27)22-14-8-4-3-7-13(14)21/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZHOKPNPGFVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H18_{18}BrN5_5OS
  • CAS Number : 1357718-85-4

This structure includes a bromophenyl group, a triazoloquinoxaline moiety, and a sulfanyl acetamide component. The presence of these functional groups suggests potential for diverse biological interactions.

1. Anticancer Properties

Research indicates that compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Studies have shown that various derivatives of this scaffold can induce cytotoxic effects in cancer cell lines such as A375 (melanoma), MDA-MB-231 (breast cancer), and HepG2 (hepatocellular carcinoma) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through modulation of apoptotic proteins like BAX and caspases .
CompoundCell Line TestedEC50 (nM)Reference
16aA3753158
16bA3753527
17aMDA-MB-231365

2. Anticonvulsant Activity

The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure models. Research on related triazoloquinoxalines has demonstrated promising anticonvulsant activity in animal models .

3. Other Pharmacological Activities

Beyond anticancer and anticonvulsant properties, compounds featuring the triazoloquinoxaline structure have also been investigated for:

  • Antibacterial : Exhibiting activity against various bacterial strains.
  • Antifungal : Showing effectiveness against fungal infections.
  • Antiviral : Potential activity against viral pathogens.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis of Triazoloquinoxalines : A study synthesized various derivatives and evaluated their biological activities, noting that modifications to the substituents significantly impacted their efficacy .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific functional groups enhance activity against cancer cells and other targets. For example, the presence of halogen atoms often increases potency due to enhanced lipophilicity .
  • In Vivo Studies : Animal studies have confirmed the efficacy of certain derivatives in reducing tumor size and improving survival rates in cancer models .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.